N,N-diethyl-2-(3-hydroxyphenyl)acetamide
Description
N,N-Diethyl-2-(3-hydroxyphenyl)acetamide is a substituted acetamide derivative characterized by a hydroxyl group at the meta position of the phenyl ring and diethylamine substituents on the acetamide nitrogen. The 3-hydroxyphenyl group is critical for hydrogen bonding and interactions with biological targets, distinguishing it from other substituted acetamides .
Properties
IUPAC Name |
N,N-diethyl-2-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)9-10-6-5-7-11(14)8-10/h5-8,14H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFIBTPRGKFGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(3-hydroxyphenyl)acetamide can be achieved through various methods. One common approach involves the reaction of 3-hydroxyacetophenone with diethylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(3-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxyacetophenone.
Reduction: Formation of 3-hydroxyphenylethanol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
N,N-diethyl-2-(3-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the manufacture of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the diethyl groups enhance its lipophilicity, facilitating its interaction with lipid membranes. The compound may modulate enzymatic activities or receptor functions, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of N,N-diethyl-2-(3-hydroxyphenyl)acetamide can be inferred through comparisons with its analogs (Table 1). Key differences arise from substituent variations on the phenyl ring or acetamide backbone, which influence solubility, bioavailability, and target specificity.
Table 1: Structural and Functional Comparison of N,N-Diethylacetamide Derivatives
Substituent Effects on Bioactivity
Hydroxyl vs. Methyl/Methoxy Groups :
- The 3-hydroxyphenyl group in this compound likely enhances repellent efficacy compared to methyl or methoxy analogs due to hydrogen bonding with insect olfactory receptors .
- In contrast, methoxy groups (e.g., 4-methoxyphenyl) reduce repellency by increasing hydrophobicity, limiting interactions with aqueous biological environments .
Heterocyclic Modifications :
- Replacement of the phenyl ring with indazole () or pyrazolo-pyrimidine () shifts activity toward enzyme inhibition or neuroimaging, demonstrating scaffold versatility.
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